Molecular weight and exact mass of 3-(Carboxymethyl)-7-chloro-1H-indole-2-carboxylic acid
Molecular weight and exact mass of 3-(Carboxymethyl)-7-chloro-1H-indole-2-carboxylic acid
An In-Depth Technical Guide to the Molecular Weight and Exact Mass of 3-(Carboxymethyl)-7-chloro-1H-indole-2-carboxylic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-(Carboxymethyl)-7-chloro-1H-indole-2-carboxylic acid
3-(Carboxymethyl)-7-chloro-1H-indole-2-carboxylic acid is a multifaceted indole derivative that has garnered interest within the scientific community, particularly in the realms of medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous biologically active compounds, and its derivatives are known to exhibit a wide array of pharmacological activities. The specific substitutions on this particular molecule—a chloro group at the 7-position and carboxymethyl and carboxylic acid groups at the 3 and 2-positions, respectively—suggest its potential as a modulator of biological pathways where acidic and halogenated moieties play a key role in molecular recognition and binding affinity.
A precise understanding of the fundamental physicochemical properties of this compound, such as its molecular weight and exact mass, is paramount for its application in research and development. These parameters are foundational for a range of experimental procedures, from accurate sample preparation and stoichiometric calculations to the unambiguous identification and structural elucidation of the molecule and its metabolites. This guide provides a comprehensive overview of the molecular weight and exact mass of 3-(Carboxymethyl)-7-chloro-1H-indole-2-carboxylic acid, along with detailed methodologies for their experimental determination.
Core Physicochemical Properties
A clear distinction between molecular weight and exact mass is crucial for precise analytical characterization. The molecular weight (or more accurately, the molar mass) is an average value calculated from the atomic weights of the constituent elements, which are themselves weighted averages of the natural abundances of their stable isotopes. In contrast, the exact mass is the calculated mass of a molecule containing only the most abundant isotope of each element.[1] High-resolution mass spectrometry (HRMS) is the definitive technique for experimentally determining the exact mass of a molecule.[2]
The key physicochemical identifiers for 3-(Carboxymethyl)-7-chloro-1H-indole-2-carboxylic acid are summarized in the table below:
| Property | Value | Source |
| Molecular Formula | C₁₁H₈ClNO₄ | [3] |
| CAS Number | 132623-12-2 | [3] |
| Molecular Weight | 253.64 g/mol | [3] |
| Exact Mass | 253.01419 Da | Calculated[4] |
Conceptual Framework: Molecular Weight vs. Exact Mass
The relationship between molecular weight and exact mass is a fundamental concept in chemical analysis, particularly in the context of mass spectrometry. The following diagram illustrates this relationship and the experimental approach to determine these values.
Caption: Relationship between Molecular Weight and Exact Mass.
Experimental Determination by High-Resolution Mass Spectrometry
The definitive method for determining the exact mass of 3-(Carboxymethyl)-7-chloro-1H-indole-2-carboxylic acid is High-Resolution Mass Spectrometry (HRMS), typically coupled with a soft ionization technique such as Electrospray Ionization (ESI).[2] Given the presence of two carboxylic acid groups, this molecule is readily ionizable in the negative ion mode.[2]
Causality Behind Experimental Choices
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High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, are essential for distinguishing between molecules with very similar nominal masses but different elemental compositions. This high resolving power is critical for confirming the elemental formula of a compound.[2]
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Electrospray Ionization (ESI): ESI is a soft ionization technique that allows for the analysis of thermally labile and polar molecules, like carboxylic acids, without causing significant fragmentation. This preserves the molecular ion for accurate mass measurement.[5]
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Negative Ion Mode: The carboxylic acid functional groups are acidic and readily lose a proton (deprotonate) to form a negatively charged carboxylate anion ([M-H]⁻). Analyzing in negative ion mode takes advantage of this chemical property, leading to high sensitivity and a strong signal for the deprotonated molecule.[2][5]
Experimental Workflow
The following diagram outlines the key stages in the experimental determination of the exact mass of 3-(Carboxymethyl)-7-chloro-1H-indole-2-carboxylic acid.
Caption: HRMS Experimental Workflow.
Step-by-Step Protocol
1. Sample Preparation:
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Objective: To prepare a dilute, salt-free solution of the analyte suitable for ESI-MS.
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Protocol:
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Accurately weigh approximately 1 mg of 3-(Carboxymethyl)-7-chloro-1H-indole-2-carboxylic acid.
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Dissolve the compound in 1 mL of a high-purity solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
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Perform a serial dilution of the stock solution with a solvent mixture compatible with reverse-phase liquid chromatography and ESI-MS (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode, or a suitable basic modifier for enhanced negative mode sensitivity, though often not necessary for carboxylic acids). The final concentration should be in the range of 1-10 µg/mL.
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Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could clog the MS system.
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2. Instrumentation and Analysis:
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Objective: To acquire high-resolution mass spectral data of the analyte.
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Typical Instrument Parameters (Negative Ion Mode ESI-HRMS):
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Ionization Mode: ESI Negative
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Capillary Voltage: 2.5–3.5 kV
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Drying Gas (N₂) Flow: 8–12 L/min
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Drying Gas Temperature: 300–350 °C
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Nebulizer Pressure: 30–50 psi
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Mass Analyzer: Set to acquire data in a range that includes the expected m/z of the deprotonated molecule (e.g., m/z 100-500).
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Resolution: > 60,000 FWHM (Full Width at Half Maximum)
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Calibration: The instrument should be calibrated immediately prior to analysis using a standard calibration solution appropriate for negative ion mode.
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3. Data Analysis and Interpretation:
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Objective: To process the raw data to determine the exact mass and confirm the elemental composition.
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Procedure:
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Examine the high-resolution mass spectrum for the peak corresponding to the deprotonated molecule, [M-H]⁻. For 3-(Carboxymethyl)-7-chloro-1H-indole-2-carboxylic acid, this will be at an m/z of approximately 252.
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Identify the monoisotopic peak, which is the peak corresponding to the molecule containing the most abundant isotopes of each element.
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Measure the m/z of the monoisotopic peak to at least four decimal places.
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The exact mass of the neutral molecule is calculated by adding the mass of a proton (1.007276 Da) to the measured m/z of the [M-H]⁻ ion.
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Use the instrument's software to predict the elemental composition based on the measured exact mass. The software will generate a list of possible formulas within a specified mass tolerance (typically < 5 ppm).
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Confirm that C₁₁H₈ClNO₄ is the most plausible elemental composition based on the low mass error and the known chemical nature of the sample. The isotopic pattern, especially the characteristic M+2 peak for chlorine, should also be consistent with the proposed formula.
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Conclusion
The accurate determination of the molecular weight and exact mass of 3-(Carboxymethyl)-7-chloro-1H-indole-2-carboxylic acid is a fundamental prerequisite for its use in scientific research and drug development. While the molecular weight provides an average mass useful for bulk measurements, the exact mass, determined with high-resolution mass spectrometry, offers a higher level of precision that is indispensable for confirming the elemental composition and ensuring the identity of the compound. The methodologies outlined in this guide provide a robust framework for researchers to confidently characterize this and similar small molecules, thereby ensuring the integrity and reproducibility of their experimental work.
References
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Unveiling the Power of Negative Ion Mode ESI-MS: Identifying Species with Remarkable Signal Intensity and Collisional Stability. ChemRxiv. [Link]
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Facile Improvement of Negative Ion Mode Electrospray Ionization using Capillary Vibrating Sharp-edge Spray Ionization. PMC. [Link]
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Negative ion formation in electrospray mass spectrometry. ACS Publications. [Link]
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Negative ion mode - MSforID. [Link]
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Exact Mass Calculator. BioChemCalc. [Link]
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Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. MDPI. [Link]
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3-(Carboxymethyl)-4,7-dichloro-1H-indole-2-carboxylic acid. PubChem. [Link]
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Mass Spectra of the Hydroxyindole-3-carboxylic Acids and the Hydroxyskatoles. Canadian Science Publishing. [Link]
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Indolecarboxylic acids and derivatives. MassBank. [Link]
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Molecular mass calculator. The ISIC- EPFL mstoolbox. [Link]
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High resolution mass spectrometry studies of sulforaphane and indole-3-carbinol in broccoli. PubMed. [Link]
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Indole 2 carboxylic acid. mzCloud. [Link]
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Exact Mass Calculator, Single Isotope Version. Scientific Instrument Services. [Link]
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Molecular Mass Calculator. BMRB. [Link]
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Isotope Distribution Calculator and Mass Spec Plotter. Scientific Instrument Services. [Link]
